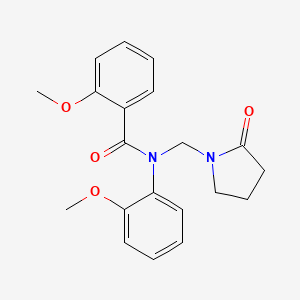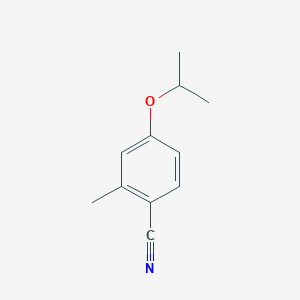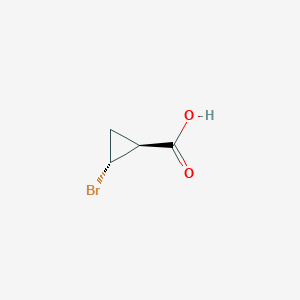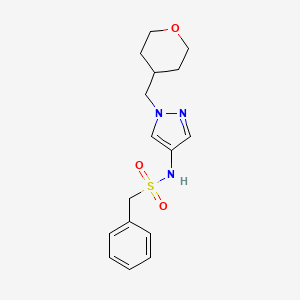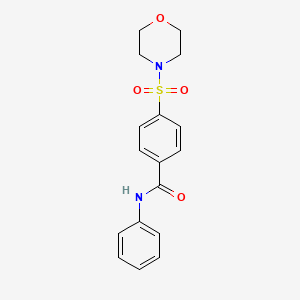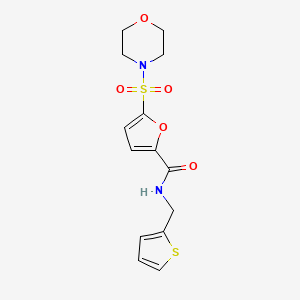![molecular formula C20H15ClN6O2 B2990758 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921856-40-8](/img/structure/B2990758.png)
5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions provide access to a wide range of 1,2,4-triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the compound . For example, some derivatives are white solids .科学的研究の応用
Oxidation and Polymerization Reactions
Triazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used as novel and reusable reagents for the oxidation of pyrazolines to pyrazoles under mild conditions. These reactions yield moderate to good product yields at room temperature, highlighting the utility of triazole derivatives in facilitating organic synthesis processes without the need for harsh conditions or specialized reagents (Zolfigol et al., 2006).
Antimicrobial and Antifungal Activities
Some triazole derivatives have been synthesized and found to possess antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been shown to exhibit good or moderate activities against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been evaluated for their ability to inhibit corrosion of metals in acidic media. Studies demonstrate that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole can significantly reduce corrosion rates, making them valuable additives in industrial processes where metal preservation is crucial (Bentiss et al., 2007).
Drug Discovery and Molecular Interactions
In the realm of drug discovery, triazole derivatives have been explored for their potential therapeutic applications. For example, compounds with a 1,2,4-triazole backbone have been investigated for their antifungal properties and interactions with biological molecules, providing insights into the design of new drugs with enhanced solubility and pharmacokinetic profiles (Volkova et al., 2020).
Molecular Electronics and Fluorescence
The unique electronic properties of triazole derivatives make them candidates for use in molecular electronics and fluorescence-based applications. One-pot synthesis methods have enabled the creation of 4-acetyl-5-methyl-1,2,3-triazole regioisomers with fluorescent behavior, opening up possibilities for their use in optical devices and sensors (Kamalraj et al., 2008).
Safety and Hazards
The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some derivatives have been evaluated for their cytotoxic activities against human cancer cell lines . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
作用機序
Target of Action
Triazole compounds, such as the one , are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
The mode of action of triazole compounds generally involves their interaction with these targets, leading to various biological activities
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their versatile biological activities
Pharmacokinetics
The pharmacokinetic properties of triazole compounds can be influenced by their structural characteristics . .
Result of Action
The molecular and cellular effects of a compound’s action are typically a result of its interaction with its targets and the biochemical pathways it affects
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBRZSTHAQJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)
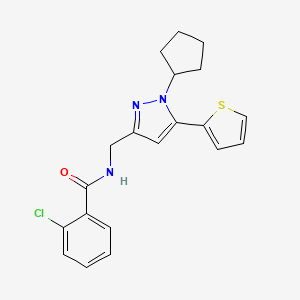
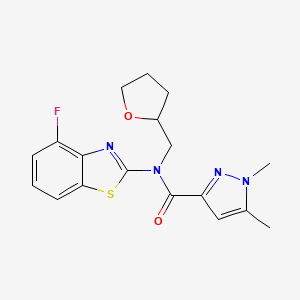
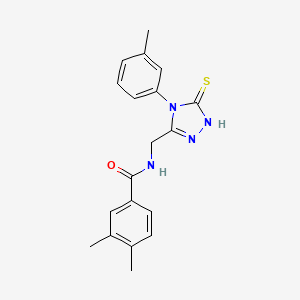
![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)
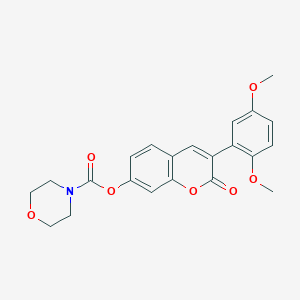
![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)

